molecular formula C14H30N4 B1660976 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- CAS No. 865075-24-7

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis-

Katalognummer: B1660976
CAS-Nummer: 865075-24-7
Molekulargewicht: 254.42
InChI-Schlüssel: JZOBWGSZKPWRPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- typically involves multi-step reactions starting from simpler piperidine derivatives. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process may also include cyclization, cycloaddition, and amination reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation and cyclization processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity. The scalability of these methods makes them suitable for producing significant quantities required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is unique due to its dual piperidine structure, which provides distinct chemical and biological properties. This dual structure allows for more complex interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

865075-24-7

Molekularformel

C14H30N4

Molekulargewicht

254.42

IUPAC-Name

[1-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C14H30N4/c15-11-13-1-5-17(6-2-13)9-10-18-7-3-14(12-16)4-8-18/h13-14H,1-12,15-16H2

InChI-Schlüssel

JZOBWGSZKPWRPJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)CCN2CCC(CC2)CN

Kanonische SMILES

C1CN(CCC1CN)CCN2CCC(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.